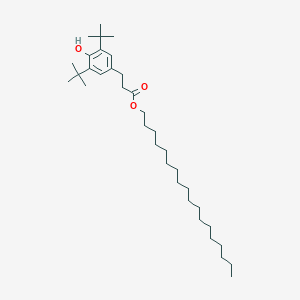

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Description

Properties

IUPAC Name |

octadecyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H62O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-38-32(36)25-24-29-27-30(34(2,3)4)33(37)31(28-29)35(5,6)7/h27-28,37H,8-26H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDSCDGVMJFTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H62O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027456 | |

| Record name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Gas or Vapor; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Irganox: White odorless solid; [HSDB] Solid; [IUCLID] | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrocinnamic acid, 3,5-di-t-butyl-4-hydroxy-, octadecyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2082-79-3 | |

| Record name | Antioxidant 1076 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocinnamic acid, 3,5-di-t-butyl-4-hydroxy-, octadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTADECYL DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V88J661G2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROCINNAMIC ACID, 3,5-DI-T-BUTYL-4-HYDROXY-, OCTADECYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Introduction: Beyond Stabilization, A Molecular Guardian

In the landscape of material science and formulation development, the battle against oxidative degradation is relentless. Heat, light, and atmospheric oxygen conspire to generate highly reactive free radicals, initiating a cascade of chemical reactions that compromise the integrity, function, and lifespan of organic materials.[1] Within the arsenal of protective agents, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, widely recognized by trade names such as Irganox 1076, stands as a cornerstone stabilizer.[2][3][4] It is a high-molecular-weight, sterically hindered phenolic antioxidant engineered for exceptional performance and durability.[5][6]

This guide moves beyond a superficial overview to provide a detailed deconstruction of its core mechanism of action. We will explore the elegant relationship between its molecular architecture and its function as a primary "chain-breaking" antioxidant. For researchers, scientists, and drug development professionals, understanding this mechanism is not merely academic; it is fundamental to leveraging its protective capabilities, whether in stabilizing a polymer matrix for a medical device or protecting an oxidation-sensitive active pharmaceutical ingredient (API) in a novel formulation.[1][5]

Part 1: Molecular Architecture and its Mechanistic Implications

The efficacy of this compound is not accidental but a deliberate consequence of its tripartite chemical structure. Each component serves a distinct and vital purpose.

-

The Phenolic Hydroxyl Group (-OH): The Reactive Center. At the heart of its antioxidant capability lies the phenolic hydroxyl group. The hydrogen atom on this group is the payload; it is readily donated to neutralize aggressive free radicals, thereby terminating the destructive oxidative cycle.[7][8] The acidity of this proton is key to its function as a hydrogen donor.[8]

-

The Di-tert-butyl Groups: The Steric Shield. Flanking the hydroxyl group are two bulky tertiary-butyl groups. This arrangement, known as steric hindrance, is the molecule's strategic genius.[7][9] It serves a dual purpose:

-

Facilitating Donation: It electronically influences the hydroxyl group, making the hydrogen atom more available for donation to a radical species.[7]

-

Stabilizing the Aftermath: After donating the hydrogen atom, the antioxidant itself becomes a phenoxy radical. The bulky tert-butyl groups shield this new radical, preventing it from reacting further and propagating new oxidative chains.[1][7] This resonance-stabilized phenoxy radical is significantly less reactive than the free radicals it neutralizes.[7][10]

-

-

The Octadecyl Propionate Chain: The Anchor. The long C18 octadecyl (stearyl) tail provides no direct antioxidant activity.[3] Instead, it acts as a lipophilic anchor, ensuring high compatibility and solubility within organic substrates like polymers and oils.[3][11] This high molecular weight chain confers low volatility and high resistance to extraction, meaning the antioxidant remains within the material matrix during high-temperature processing and throughout the product's service life.[3][5][11][12]

Physicochemical Properties

| Property | Value |

| CAS Number | 2082-79-3[13] |

| Molecular Formula | C₃₅H₆₂O₃[5][13] |

| Molecular Weight | 530.86 g/mol [13] |

| Appearance | White crystalline powder[13] |

| Melting Point | 50-52 °C[3] |

| Solubility | Insoluble in water (2.85 µg/L); Soluble in chloroform, slightly soluble in methanol.[3][13] |

Part 2: The Core Mechanism - Free Radical Scavenging

Oxidative degradation of organic materials is a chain reaction. It begins with an initiation step where free radicals (R•) are formed. These radicals react with oxygen to form highly reactive peroxy radicals (ROO•), which then attack the polymer or organic substrate (P-H) in the propagation step, stealing a hydrogen atom to form a hydroperoxide (ROOH) and creating a new polymer radical (P•). This new radical continues the destructive cycle.

This compound acts as a chain-breaking antioxidant by intervening directly in the propagation step.[13]

Step 1: Hydrogen Atom Transfer (HAT) The antioxidant (ArOH) intercepts the peroxy radical (ROO•) before it can damage the substrate. The phenolic hydroxyl group donates its hydrogen atom to the peroxy radical, neutralizing it into a stable hydroperoxide (ROOH).[1][5][8]

ArOH + ROO• → ArO• + ROOH

Step 2: Formation of a Stabilized Phenoxy Radical The antioxidant is now a phenoxy radical (ArO•). Due to the steric hindrance from the adjacent tert-butyl groups and resonance stabilization across the aromatic ring, this radical is exceptionally stable and unreactive.[7][10] It is unable to abstract a hydrogen atom from the polymer substrate, effectively terminating the chain reaction.[1] This stable radical can then react with a second free radical to form a non-radical, stable product.[8]

ArO• + ROO• → Stable, Non-Radical Products

This two-step process efficiently halts the propagation of oxidative damage, preserving the molecular integrity and physical properties of the material.[1][11]

Caption: Free-radical scavenging mechanism of a hindered phenolic antioxidant.

Part 3: Empirical Validation - Quantifying Antioxidant Efficacy

Theoretical understanding of the mechanism must be validated by empirical data. The antioxidant capacity of a compound is commonly quantified using in-vitro assays that measure its ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable spectrophotometric method for this purpose.[14][15][16]

The principle is based on the antioxidant's ability to donate a hydrogen atom to the stable DPPH free radical.[15] DPPH is a deep violet-colored radical that, upon reduction by an antioxidant, becomes the pale yellow, non-radical DPPH-H.[14][15] The degree of color change, measured as a decrease in absorbance at approximately 517 nm, is directly proportional to the antioxidant's radical scavenging activity.[15]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is designed for a 96-well microplate format, enabling high-throughput analysis of multiple concentrations.

1. Reagent Preparation:

-

DPPH Stock Solution (e.g., 0.2 mM): Accurately weigh the required amount of DPPH powder and dissolve it in a suitable solvent like methanol or ethanol.

-

Causality: Methanol/ethanol are used because they readily dissolve both the DPPH radical and many organic antioxidants.

-

-

DPPH Working Solution: Dilute the stock solution with the same solvent to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm.

-

Causality: This absorbance range ensures the measurement falls within the linear range of the spectrophotometer, providing accurate and reproducible results. This solution must be prepared fresh and kept in the dark as DPPH is light-sensitive.[14]

-

-

Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Serial Dilutions: Prepare a series of dilutions from the test compound stock solution to determine the concentration-dependent activity.

-

Positive Control: Prepare a similar dilution series of a known antioxidant, such as Ascorbic Acid or Trolox, to validate the assay's performance.[14][15]

2. Assay Procedure:

-

Plate Setup: In a 96-well microplate, pipette 100 µL of each dilution of the test compound and positive control into separate wells.

-

Blank/Control: Add 100 µL of the solvent (e.g., methanol) to control wells. This serves as the 'Acontrol' for the calculation.[15]

-

Reaction Initiation: Add 100 µL of the DPPH working solution to all wells. Mix gently by pipetting.

-

Causality: Adding the DPPH solution initiates the scavenging reaction. Equal volumes ensure consistent starting concentrations.

-

-

Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.

-

Causality: Incubation allows the reaction to reach a stable endpoint. Darkness is critical to prevent the light-induced degradation of DPPH, which would lead to inaccurate results.[14]

-

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[14]

3. Data Analysis:

-

Calculate Percent Scavenging Activity: The radical scavenging activity is calculated using the following formula:[15] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

-

Where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the DPPH solution with the test compound.

-

-

Determine IC₅₀ Value: Plot the % Scavenging Activity against the concentration of the test compound. The IC₅₀ value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant potency.[14]

Caption: Experimental workflow for the DPPH antioxidant assay.

Part 4: Applications and Toxicological Context

The primary application of this compound is as a highly effective thermal stabilizer in a wide range of polymers, including polyolefins, styrenics, and engineering plastics.[4][11][12] Its role is to protect the polymer during high-temperature melt processing and to extend the service life of the final product by preventing long-term thermo-oxidative degradation.[7][11][17]

In the context of pharmaceuticals and drug development, its properties are highly relevant. It can be used as an excipient to protect sensitive APIs from oxidative degradation, thereby enhancing the stability and shelf-life of drug formulations.[5] Its high molecular weight and low volatility are advantageous in preventing loss during manufacturing processes.[3][5]

From a toxicological standpoint, it is characterized by very low acute toxicity.[6] It has received approval for use in food contact applications in numerous countries, which speaks to its favorable safety profile at typical exposure levels.[2][3][4] However, like many substances, studies involving high doses in animal models have noted some effects, including on the liver, indicating that dose and exposure context are important considerations.[18][19]

Conclusion

The mechanism of action of this compound is a masterful example of molecular engineering. It is not merely a generic antioxidant but a highly specialized molecule where each structural component—the reactive phenolic hydroxyl, the stabilizing steric shields, and the anchoring alkyl chain—works in concert. By efficiently donating a hydrogen atom to neutralize destructive free radicals and then forming a stable, unreactive radical itself, it effectively terminates the oxidative chain reaction. This deep mechanistic understanding empowers scientists and researchers to confidently employ this molecular guardian to protect a vast array of organic materials, from everyday plastics to sophisticated pharmaceutical formulations.

References

- ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure.

- Wellt Chemicals. (2024, January 5). Irganox 1076 Antioxidant: Your Complete Guide in 2024.

- Benchchem. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- NINGBO INNO PHARMCHEM CO.,LTD.

- ScienceOpen. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds.

- Benchchem. Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Neal-Kluever, A., et al. (2015). Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3)

- G-Biosciences.

- OECD Existing Chemicals Database. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- Wikipedia. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- Mhadgut, S. C., et al. (2020). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Polymers.

- Misha, K., & Sharma, A. (2014). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology.

- Lookchem. Cas 2082-79-3, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- ResearchGate. (2025, August 7). Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3)

- EPA.

- Energiforsk. (2022, January 25). Reaction kinetics of antioxidants for polyolefins.

- SpecialChem. (2024, July 18). Irganox® 1076 (Antioxidant)

- Sigma-Aldrich. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- Echemi. Octadecyl3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- The Good Scents Company.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3) from use in food contact applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. specialchem.com [specialchem.com]

- 5. benchchem.com [benchchem.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. nbinno.com [nbinno.com]

- 8. energiforsk.se [energiforsk.se]

- 9. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. welltchemicals.com [welltchemicals.com]

- 12. echemi.com [echemi.com]

- 13. lookchem.com [lookchem.com]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. octadecyl di-t-butyl-4-hydroxyhydrocinnamate, 2082-79-3 [thegoodscentscompany.com]

- 18. researchgate.net [researchgate.net]

- 19. epa.gov [epa.gov]

Introduction: The Role of a Primary Antioxidant

An In-depth Technical Guide to Irganox 1076: Chemical Properties, Structure, and Mechanism

Irganox 1076 is a high-performance, sterically hindered phenolic primary antioxidant, renowned for its efficiency and versatility in stabilizing organic materials against thermo-oxidative degradation.[1][2][3][4] In industries ranging from plastics and elastomers to adhesives and lubricants, preventing the degradation of materials caused by heat and oxygen is critical for ensuring product longevity, performance, and safety.[1][2] Irganox 1076 functions as a chain-breaking antioxidant, effectively neutralizing the free radicals that propagate the degradation process.[1] Its high molecular weight, excellent compatibility with a wide range of polymers, low volatility, and resistance to extraction make it a preferred choice for demanding applications.[1][2][3][5] This guide provides a detailed examination of its chemical structure, physical properties, mechanism of action, and the analytical methodologies used for its characterization.

Chemical Identity and Molecular Structure

A molecule's function is intrinsically linked to its structure. Irganox 1076's efficacy as an antioxidant is directly attributable to the specific arrangement of its functional groups.

-

IUPAC Name: Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate[2][6][7]

-

Molecular Formula: C₃₅H₆₂O₃[6]

The structure consists of three key components:

-

The Sterically Hindered Phenolic Group: This is the active core of the molecule. The hydroxyl (-OH) group attached to the benzene ring is the hydrogen donor that neutralizes free radicals. It is "sterically hindered" by two bulky tertiary-butyl groups at the ortho positions (3 and 5). This hindrance is crucial as it enhances the stability of the resulting phenoxy radical, preventing it from participating in further undesirable reactions.

-

The Propionate Ester Linker: This flexible chain connects the active phenolic head to the long alkyl tail.

-

The Octadecyl (C18) Tail: This long, non-polar alkyl chain provides excellent compatibility with polymer matrices and significantly reduces the additive's volatility and extractability, ensuring it remains within the material during high-temperature processing and throughout the product's service life.[1][2]

Caption: Chemical Structure of Irganox 1076.

Physicochemical Properties

The physical properties of Irganox 1076 are critical for its handling, processing, and performance in various substrates. It is typically supplied as a white, odorless crystalline powder or in free-flowing pastilles.[2]

| Property | Value | Source(s) |

| Appearance | White, fine granules or powder | [2][3] |

| Melting Range | 50 - 55 °C | [2][3][8] |

| Flashpoint | 273 °C | [2][3] |

| Vapor Pressure (20 °C) | 2.5 x 10⁻⁷ Pa | [2][3] |

| Specific Gravity (20 °C) | 1.02 g/mL | [2][3] |

| Volatility (TGA, air) | ||

| Temperature at 1% weight loss | 230 °C | [2][3] |

| Temperature at 10% weight loss | 288 °C | [2][3] |

| Solubility ( g/100 g solution at 20 °C) | ||

| Water | < 0.01 | [2][3][9] |

| Ethanol | 1.5 | [2][3][9] |

| Acetone | 19 | [2][3][9] |

| n-Hexane | 32 | [2][3][9] |

| Toluene | 50 | [2][3][9] |

| Chloroform | 57 | [2][3][9] |

Table 1: Key Physicochemical Properties of Irganox 1076.

The extremely low water solubility makes it highly resistant to extraction in applications involving contact with aqueous environments.[2] Its high thermal stability, evidenced by the TGA data, allows it to withstand demanding processing temperatures common in polymer extrusion and molding.[1][2][3]

Mechanism of Action: Radical Scavenging

Irganox 1076 protects organic materials by interrupting the auto-oxidation cycle, a free-radical chain reaction that occurs in the presence of oxygen and is accelerated by heat and light.

The Auto-Oxidation Process:

-

Initiation: Polymer chains (R-H) form highly reactive alkyl radicals (R•) under stress (e.g., heat, UV light).

-

Propagation: The alkyl radical (R•) rapidly reacts with oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction.

-

Termination: Radicals combine to form stable, non-radical products.

The Role of Irganox 1076: Irganox 1076 acts as a primary antioxidant by intervening in the propagation step. The phenolic hydroxyl group donates its hydrogen atom to the highly reactive peroxy radical (ROO•), converting it into a stable hydroperoxide (ROOH) and terminating the kinetic chain.[1]

Caption: Mechanism of Radical Scavenging by Irganox 1076.

The resulting phenoxy radical (Ar-O•) is significantly stabilized by two factors:

-

Resonance: The unpaired electron is delocalized across the benzene ring.

-

Steric Hindrance: The bulky tert-butyl groups physically block the radical center, preventing it from abstracting hydrogen from other polymer chains and initiating a new degradation cycle. This non-reactivity of the antioxidant-derived radical is the cornerstone of its effectiveness.

Applications and Performance

Irganox 1076 is utilized across a broad spectrum of organic materials to provide long-term thermal stability.[2][3][4] Its effectiveness, compatibility, and durability make it suitable for numerous applications.

-

Polyolefins: Widely used in polyethylene (PE), polypropylene (PP), and polybutene-1 to protect them during processing and end-use.[2][3][4]

-

Styrenic Polymers: Applied in styrene homo- and copolymers such as polystyrene (PS) and acrylonitrile butadiene styrene (ABS).[2][3]

-

Elastomers and Adhesives: Enhances the longevity and performance of synthetic rubbers, sealants, and both hot-melt and solvent-based adhesives.[2][3][10]

-

Engineering Plastics & Other Substrates: Also used in polyurethanes, polyamides, polyesters, and to stabilize waxes, oils, and fats.[2][4][5]

Typical concentration levels range from 0.05% to 1.0%, depending on the substrate, processing conditions, and the required level of long-term stability.[2][3] For polyolefins, levels are often between 0.1% and 0.4%, while for hot melt adhesives, they can range from 0.2% to 1.0%.[3][4]

For enhanced performance, Irganox 1076 is often used in synergistic blends with secondary antioxidants, such as phosphites (e.g., Irgafos® 168) or thioethers.[2][3][4] These secondary stabilizers function by decomposing hydroperoxides (ROOH)—the stable byproducts of the primary antioxidant's action—into non-radical products, preventing them from later breaking down into new radicals under thermal stress.

Analytical Methodologies

For quality control and research purposes, accurate determination of Irganox 1076 in a polymer matrix is essential. Several analytical techniques can be employed.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the quantitative analysis of polymer additives.[11]

1. Sample Preparation (Solvent Extraction): a. Weigh approximately 1-5 grams of the polymer sample into a Soxhlet extraction thimble. b. Extract the sample with a suitable solvent (e.g., chloroform or acetonitrile) for 6-8 hours. Chloroform is effective, but acetonitrile can simplify the process by also serving as the mobile phase.[12] c. After extraction, evaporate the solvent to a small volume and then dilute to a precise final volume (e.g., 10 mL) with the mobile phase. d. Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

- Mobile Phase: Isocratic elution with acetonitrile or a gradient of acetonitrile/water.

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 µL.

- Detection: UV detector at 280 nm, where the phenolic chromophore exhibits strong absorbance.[12]

- Quantification: Prepare a calibration curve using standards of known Irganox 1076 concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Protocol 2: Identification by Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid method for the qualitative or semi-quantitative analysis of additives, especially at higher concentrations.

1. Sample Preparation: a. For bulk analysis, a thin film of the polymer can be prepared by hot pressing. b. Alternatively, the extracted residue from Protocol 1 can be analyzed as a thin film on a salt plate (e.g., KBr) after solvent evaporation.

2. Data Acquisition: a. Acquire the infrared spectrum over a range of 4000-400 cm⁻¹. b. Identify the characteristic absorption peak for Irganox 1076. A strong, sharp peak around 1738 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretching vibration.[13] c. For quantitative analysis, a calibration curve can be developed by plotting the absorbance of the 1738 cm⁻¹ peak against the concentration of Irganox 1076 in prepared standards.[13]

Protocol 3: Analysis by Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS)

This powerful technique allows for the direct analysis of additives in a polymer sample with minimal preparation, ideal for identifying and quantifying volatile and semi-volatile compounds.[14][15]

1. Sample Preparation: a. A small, precisely weighed amount of the polymer (typically in micrograms or low milligrams) is placed directly into a sample cup.[14]

2. TD-GC/MS Conditions:

- Thermal Desorption: The sample is heated rapidly in the thermal desorption unit (e.g., to 320 °C) to volatilize the Irganox 1076 from the polymer matrix.[15]

- Gas Chromatography: The volatilized compounds are transferred to a GC column, where they are separated based on their boiling points and interaction with the stationary phase.

- Mass Spectrometry: The separated components are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. For Irganox 1076, the molecular ion peak at m/z 530 is a key identifier.[15]

- Quantification: Quantification is achieved using the standard addition method or an external calibration curve.[14]

Conclusion

Irganox 1076 stands as a cornerstone additive in the field of material stabilization. Its molecular architecture, featuring a sterically hindered phenolic active site coupled with a long alkyl chain, provides an optimal balance of reactivity, stability, and physical properties. Through its efficient radical-scavenging mechanism, it affords excellent protection against thermo-oxidative degradation, thereby extending the functional lifetime of a vast array of polymeric and organic materials. The well-established analytical protocols for its detection and quantification further solidify its role in both industrial quality control and advanced materials research.

References

- Wellt Chemicals. (2024, January 5). Irganox 1076 Antioxidant: Your Complete Guide in 2024. Retrieved from Wellt Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzZjcAPalfQP_vgdm-I0mHccefpp-STOoL3frPBpI-zQSxMic3PqyJWshTJ10I4EuRxiXPG1ljobVq_7WDGzs3w9KogT8uV1NcWHunzEd9SmmjUtBdVu9iOzaySnBFh2NyUQecXJKuvVXhSbNVmDkV3DjLOCf-Dp0dkQES-DFUUgljDPQ_1Biuzr-kWdtSwXM=]

- BASF SE. (2010, September). Irganox® 1076. Retrieved from BASF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjTLTvKwjPkI6sZYHmuGK1CeaiGPbfEJYWyLqDO25BTOal5u7X9bWpW8F9kcpT1AaM8EPHmaNI85FfIu8llbM12cmYQWtevSrdAiUeOR8xWcMEDrX2CmSE_W9eDRHSfaIHdGzBEBBsKFt_qM-5FG1RCmOaLS4eQnIxxM5X9w==]

- BASF. (2019, July). Technical Data Sheet: Irganox® 1076. Retrieved from BASF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3iDqQ20_8HmMc3108iGaS-Zz8CKoKAHnTtfhGT5TIVy0P2WqwVO-MQFtE-ssL_HLGq4ewrQ4jdbVXpyVhjfOPvdLrcXtkb329odZcEWMtsnK0qRvyo_dx-8PwKD2in-q66X0oVEFgSqvsMTu_vwMCe_Ga6Mm4P7ES5LKk0VyvV7YGzZ3JbGiTUE7szDjAuk8eOVjq_HWgQFnPLr1itUI=]

- SpecialChem. (2023, January 4). Irganox® 1076 - BASF - Technical Datasheet. Retrieved from SpecialChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEciPD21u1g5NpQ96NxMy8XTjrutGfpB6jFLU9TNE0yq_bUsSyrY55ebeftHwCuMuLCJ9vrkgglP4gmYrMywo99jxVaJDGftbHQPi48mfQscZpI4K236o4eQgSHRcCs9B2g2PG2h8mnk7iCNBBD3tzD1hgmWTjKTna5086kUD_3aWo9]

- Alfa Chemistry. CAS 2082-79-3 Irganox 1076. Retrieved from Alfa Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeazavUI_PfkLcWqDkIPrlB7gjfklhAfqWV4DEG2TKjmBMl4IV2B6ZduoAnFiBZHZnpIl9ypfBnXM8Ermv0zNpOk0J6GtjxOcbbYcUfGH_bz0tGW1TWlaq48_cvb-zRXO0Uvc0q5_UUqZgfOThB43fXEb0RTNLoCgQkjX0kJaXzYZBDBBCavLGPcDmCA==]

- BASF. IRGANOX® 1076. Retrieved from BASF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy_ATLYOSxlwtI93KsyucSFPlbv3wF9Ug8SWGI52CXWmW7U4wIYcCZwfOEaYIMiPHMz6F2yBRZhI6TDnhHqE_oxNmhwdzI6ntDG3KXMUZH8pBalWShuw4V0pQPsJFJW8QLKbGUSfh4gyX76HJ-p9sSHGvtQo4YCovcEyYx]

- Clearsynth. Irganox 1076 | CAS No. 2082-79-3. Retrieved from Clearsynth. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeLdEfPVynqhvmsc0qaDsJBTxyFpZlfgIMY4WufZYUzgELd2zj4yy7gszMK9UacIOA4QgiYioI2HJgCwPsCsX43saPRcwDhumzhR7XKxexLaBX3b7itFR9oHdHx-kk3ViJPmGPVtQ=]

- UL Prospector. (2025, December 8). IRGANOX® 1076 by BASF Dispersions & Resins. Retrieved from UL Prospector. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUVL-ah186wpFDibl1GzvVfTc1-MRc8WxEx0yWFFC2PAJrSHPzcyEixV7S66SEL69R2oMdbVhW7yDeoE-nkVeQafR3YCE5bkNFA8xYdjFG0G7ynZ8YqyQSLDzUxJj4jD6Ipx6wvncuyun1yN-7YcAMy1vu22jAf-XdhcMUli0IzrUXsYeW]

- ChemBK. IRGANOX 1076. Retrieved from ChemBK. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQWuiFWBHypryA-V_OYpWTeaYwxklbQ5Pr3xo-C98GUT65NXs1eD1vpQBcUjVEAlzaShR3RgeeuoiKRFOxHCxoQwpudDKNoBJuOxPH74RR2rmj2NXM-uIOllLidPCQiELh7SL4]

- BASF. Irganox® 1076. Retrieved from BASF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjJ2Wd_Nt6-gbxgIVRLhuls9WsojqqjaDlCqZI4G7sMiYJFXCOOMSX-jY-1nEHz99-yKDNUZ_yI3qrQ-22YAF2exzBipxYTSxU_enP-M414XKZhzR82vMTaJQYOYS0GQecNQyWOxZ39fAK1EeqVqM=]

- Frontier-Lab. Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis. Retrieved from Frontier-Lab. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcNOXA-FAjBjiBWBNPyWv-zBSEhulnKiUX7jjP8TuC62NGUZd70cE6rblq1XSEq4ROMrWJxgpO2MmBCsUUr_49px2WAtMQ-PfVkmchW3CQr4pUVZiof1Q7-vJ_umRhihqnrWlFTb06q0EmqaJeZioN4SLSK4e2NtPpMMBKGhCoew==]

- LCGC International. Characterization and Determination of Irganox 1076 and 1010 in Polyethylene Using Thermal Desorption and Reactive Pyrolysis-GC-MS. Retrieved from LCGC International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe2WkJqb22EspWsvp6GC052VyTjsjvM-xtun0v2WwE7emcImZL_gsWA0u-n4Apyo_ikBmZ4oSb3JN5c21PwoWY1XkUUXXB21VL4cHIt5Pfa5E7gSr2sd4iy1PhRTi_hUe0ZB9HfR5bTenPGf88XM1oaAXJyM8R8STxpGrSTq02rNgC_O_VHaXOdfFSQYdV9nBT1BiDfcumuZe7Pi8TxAmbe84-ts98T8NshNfNAtgtZc-npdti3feuYxnLgUHegAez87QBwciYJiTC]

- MATEC Web of Conferences. Rapid Determination of Antioxidant Irganox 1076 in Polyethylene. Retrieved from MATEC Web of Conferences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo4qFOs3M_XzU3oTMTMvrQTFIiOj293kLVle39BhnFri8LWoXlA1zGKTEfPeggZ1fUAH0v7HEftnFyt9EUCt4Ld7BPkLYFSeKM-GsJGFq7iNxDXR2-3n6zNgdp4r8rDsVkFY4tP_U1uzzD6yMxC0hiveGJb-grb8rnJhl6g-XUheu7IJx_eVmEn_Hl8VuSqWIst4UU_tkpog==]

- ACS Publications. Determination of BHT, Irganox 1076, and Irganox 1010 antioxidant additives in polyethylene by high performance liquid chromatography. Retrieved from ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLMk-0ADlhRQ0Ut45bA0I_2670yYnBDpR5sbo2acAnvnZCmAXfqEViQjeECdBZ1ENmcLzb0sqc0uyIulztQHUSQxHDgPoUfMdcBZdTt6Qd2fAPtLrxV3xCN_-3i0lVl-VoFKsJWK7D]

- PubMed. Determination of low levels of an antioxidant in polyolefins by large-volume injection temperature-programmed packed capillary liquid chromatography. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS4kN2QEVpvkH-ppjfvbD3UfOEiRshG2LB4GnoCXCcJgbgJAlZRbvFTHkCuYig_AfPsR1F_Sx8R5Xs0ai8SBRbaF1OiIe22G9BjlmtyiWPba8niySiJp83d-cS1M2pT1nSsEQU]

Sources

- 1. welltchemicals.com [welltchemicals.com]

- 2. santplas.com [santplas.com]

- 3. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 4. specialchem.com [specialchem.com]

- 5. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. clearsynth.com [clearsynth.com]

- 8. chembk.com [chembk.com]

- 9. amazontele.com [amazontele.com]

- 10. ulprospector.com [ulprospector.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determination of low levels of an antioxidant in polyolefins by large-volume injection temperature-programmed packed capillary liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. matec-conferences.org [matec-conferences.org]

- 14. frontier-lab.com [frontier-lab.com]

- 15. chromatographyonline.com [chromatographyonline.com]

Foreword: A Scientist's Perspective on Material Integrity

An In-depth Technical Guide to the Physicochemical Properties of Antioxidant 1076

In the realm of materials science and drug development, the long-term stability of organic substrates is not merely a desirable attribute but a cornerstone of product efficacy, safety, and reliability. The silent, relentless process of thermo-oxidative degradation can compromise everything from the mechanical integrity of a polymer-based medical device to the shelf-life of a sensitive formulation. It is in this context that primary antioxidants, such as the sterically hindered phenolic compound Antioxidant 1076, become critical enabling molecules.

This guide is structured to provide researchers, scientists, and development professionals with a comprehensive understanding of the core physicochemical properties of Antioxidant 1076. We will move beyond a simple recitation of data points to explore the causal relationships between these properties and the antioxidant's performance. The methodologies detailed herein are presented not just as instructions, but as self-validating systems designed to ensure robust and reproducible characterization. By understanding the 'why' behind the 'how,' we can more effectively harness the protective capabilities of this versatile stabilizer.

Molecular Identity and Core Characteristics

Antioxidant 1076, known chemically as Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a high molecular weight, sterically hindered phenolic antioxidant.[1][2][3][4] Its structure is fundamental to its function, featuring a reactive phenolic hydroxyl group responsible for its antioxidant activity, bulky tert-butyl groups that provide steric hindrance and stability, and a long octadecyl tail that enhances its compatibility and reduces volatility in organic substrates.[5]

| Property | Value | Source(s) |

| IUPAC Name | octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | [6] |

| Synonyms | Irganox 1076, Stearyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | [1][6][7] |

| CAS Number | 2082-79-3 | [8][9][10] |

| Molecular Formula | C₃₅H₆₂O₃ | [8][9] |

| Molecular Weight | 530.86 g/mol | [2][6][8] |

| Appearance | White to off-white crystalline powder or granules | [1][8][11][12] |

The Mechanism of Action: A Radical Interruption

Antioxidant 1076 functions as a primary, or chain-breaking, antioxidant.[5][13] Its primary role is to intercept and neutralize the highly reactive peroxy free radicals (ROO•) that are the primary propagators of the auto-oxidation cycle in organic materials.

The causality of its efficacy is rooted in the following steps:

-

H-Atom Donation: When a peroxy radical is formed within the substrate, the phenolic hydroxyl (-OH) group of Antioxidant 1076 donates its labile hydrogen atom to this radical.[13] This reaction converts the aggressive peroxy radical into a more stable hydroperoxide (ROOH) and, in the process, terminates that specific chain reaction.[13]

-

Formation of a Stabilized Radical: The Antioxidant 1076 molecule is transformed into a sterically hindered phenoxyl radical (ArO•).[13] Crucially, this resulting radical is non-reactive. The unpaired electron is delocalized across the aromatic ring through resonance, and the large tert-butyl groups sterically shield it, preventing it from initiating new oxidation chains.[5][13] This stability is the key to its function as a chain terminator rather than a chain propagator.

This mechanism is often enhanced through synergy with secondary antioxidants, such as phosphites (e.g., Irgafos 168) or thioesters (e.g., DLTP), which function by decomposing the hydroperoxides (ROOH) into non-radical, stable products.[8][14][15]

Sources

- 1. akrochem.com [akrochem.com]

- 2. welltchemicals.com [welltchemicals.com]

- 3. specialchem.com [specialchem.com]

- 4. specialchem.com [specialchem.com]

- 5. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Octadecyl DI-tert-butyl-4-hydroxyhydrocinnamate | C35H62O3 | CID 16386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Antioxidant 1076 | 2082-79-3 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. additivesforpolymer.com [additivesforpolymer.com]

- 11. welltchemicals.com [welltchemicals.com]

- 12. Irganox 1076,antioxidant 1076 WSD Chemical® [wsdchemical.com]

- 13. How does Antioxidant 1076 prevent the formation of peroxides? - Blog - Relyon New Materials [relyonchem.com]

- 14. chembk.com [chembk.com]

- 15. download.basf.com [download.basf.com]

Synthesis pathway for Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

An In-depth Technical Guide to the Synthesis of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Introduction: The Quintessential Hindered Phenolic Antioxidant

This compound, widely recognized in the industry by trade names such as Irganox 1076 and Antioxidant 1076, is a high-molecular-weight, sterically hindered phenolic antioxidant.[1][2] Its primary function is to protect organic materials, particularly polymers like polyolefins, against thermo-oxidative degradation.[3][4] The molecule's efficacy stems from the sterically hindered hydroxyl group on the phenyl ring, which is highly effective at scavenging free radicals, thereby terminating the chain reactions responsible for material degradation. The long octadecyl (stearyl) chain provides excellent compatibility with polymer matrices, low volatility, and high resistance to extraction, making it an indispensable stabilizer during high-temperature processing and for long-term service life.[1][4]

This guide provides a comprehensive overview of the predominant industrial synthesis pathway for this critical additive, delving into the reaction mechanisms, detailed experimental protocols, and the scientific rationale behind the process choices.

The Industrial Synthesis Pathway: A Two-Stage Approach

The most common and economically viable route for the production of this compound is a two-step process. This method is favored for its high yield, purity, and the use of readily available starting materials.

-

Step 1: Michael Addition: The synthesis begins with the base-catalyzed Michael addition of 2,6-di-tert-butylphenol to methyl acrylate. This reaction forms the key intermediate, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[1][5][6]

-

Step 2: Transesterification: The methyl ester intermediate is then transesterified with octadecyl alcohol (stearyl alcohol) in the presence of a catalyst to yield the final product, this compound, and methanol as a byproduct.[1][7]

This sequential approach is illustrated in the workflow diagram below.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Causality and Rationale: The first step is a classic Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Here, the phenoxide ion, generated from 2,6-di-tert-butylphenol by a strong base, acts as the nucleophile. Sodium methoxide is a common and effective catalyst for this transformation.[6] The reaction proceeds via a 1,5-hydrogen migration to re-aromatize the ring and form the stable phenolic product.[6]

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet to maintain an inert atmosphere, preventing oxidation of the phenol.

-

Reagent Charging: Charge the flask with 2,6-di-tert-butylphenol (1.0 eq). A solvent such as dimethyl sulfoxide (DMSO) can be used to facilitate the reaction.[5]

-

Catalyst Addition: Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) to the reaction mixture. The base deprotonates the phenol, generating the active nucleophile.

-

Reactant Addition: Slowly add methyl acrylate (1.1 eq) to the mixture. The addition should be controlled to manage the exothermic nature of the reaction.

-

Reaction Conditions: Heat the mixture to a controlled temperature (e.g., 70-90°C) and stir vigorously.

-

Monitoring: The progress of the reaction is monitored by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the catalyst with a dilute acid (e.g., HCl).

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine to remove impurities.[8]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., methanol or hexane) to yield the pure methyl ester intermediate as a white solid.

-

Part 2: Synthesis of this compound

Causality and Rationale: This step is a transesterification reaction, which is an equilibrium process. To drive the reaction to completion, the methanol byproduct must be continuously removed from the reaction mixture, in accordance with Le Châtelier's principle.[9] This is typically achieved by performing the reaction at elevated temperatures, often under vacuum.[7] A variety of catalysts can be employed, including solid bases, organotin compounds like monobutyltin oxide, or zinc salts, to facilitate the nucleophilic attack of octadecyl alcohol on the methyl ester's carbonyl carbon.[7][10][11]

Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a thermometer, and a distillation apparatus is required to facilitate the removal of methanol.

-

Reagent Charging: Charge the vessel with methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (1.0 eq), octadecyl alcohol (1.0-1.2 eq), and the chosen catalyst (e.g., 0.1-0.5 mol% zinc acetate).[10][11]

-

Reaction Conditions:

-

Monitoring: The reaction is monitored by measuring the amount of methanol collected in the distillation receiver. The reaction is considered complete when methanol evolution ceases.

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture. The crude product often solidifies upon cooling.

-

If a solid catalyst is used, it can be removed by filtration after dissolving the product in a suitable solvent.[7]

-

The final product is purified by recrystallization from a solvent such as ethanol or isopropanol. This step removes unreacted starting materials and catalyst residues.

-

The purified this compound is obtained as a white, crystalline solid.[12]

-

Quantitative Data and Physicochemical Properties

The properties of the key compounds involved in this synthesis are summarized below for easy reference.

| Parameter | 2,6-di-tert-butylphenol | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | This compound |

| Molecular Formula | C₁₄H₂₂O | C₁₈H₂₈O₃ | C₃₅H₆₂O₃ |

| Molecular Weight | 206.32 g/mol | 292.41 g/mol [8] | 530.86 g/mol [13] |

| CAS Number | 128-39-2 | 6386-38-5 | 2082-79-3[1] |

| Appearance | White to off-white solid | White solid | White, crystalline powder[12] |

| Melting Point | 36-38 °C | 62-64 °C[8] | 50-52 °C[1] |

| Reaction Parameters | Step 1: Michael Addition | Step 2: Transesterification |

| Catalyst | Sodium Methoxide | Solid Base, Organotin, Zinc Acetate[7][11] |

| Temperature | 70-90 °C | 100-175 °C[7][11] |

| Pressure | Atmospheric | Atmospheric to Vacuum |

| Typical Yield | >90% | >92%[14] |

| Purity (Post-Purification) | >98% | >99%[11] |

Mechanism of Action: Free Radical Scavenging

The antioxidant activity of this compound is central to its industrial application. It functions as a primary antioxidant, meaning it directly intercepts and neutralizes destructive free radicals (R•).

The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical. This process terminates the radical and forms a very stable phenoxy radical. The key to its high efficiency is the steric hindrance provided by the two bulky tert-butyl groups positioned ortho to the hydroxyl group. These groups sterically shield the radical center on the oxygen atom, preventing it from participating in further undesirable side reactions that could propagate the degradation process.[5]

Conclusion

The synthesis of this compound via a two-step pathway involving Michael addition and subsequent transesterification represents a robust and highly optimized industrial process. The selection of catalysts and reaction conditions, particularly the removal of the methanol byproduct in the final step, are critical for achieving high yields and purity. Understanding the underlying chemical principles of each step allows for effective process control and troubleshooting. The final product's unique molecular structure, combining a potent radical-scavenging moiety with a long, solubilizing alkyl chain, solidifies its position as a cornerstone antioxidant in the polymer and materials industry.

References

- Wikipedia. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- PrepChem.com. Synthesis of Octadecyl 3-(3,5-di-tertbutyl-4-hydroxyphenyl)

- Google Patents.

- Google Patents. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- Google Patents. CN108358781B - 1076 synthesis technology of antioxidant.

- Amine Catalysts. a comprehensive review of primary antioxidant 1076 against other standard hindered phenol antioxidants for wide-ranging uses. [Link]

- Google Patents. SU1553010A3 - Method of producing octadecyl-3-(3,5-di-tert-butyl-4-hydrohyphenyl)

- Chemistry Steps.

- Polivinil Plastik.

- PubChem.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Octadecyl DI-tert-butyl-4-hydroxyhydrocinnamate | C35H62O3 | CID 16386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. newtopchem.com [newtopchem.com]

- 4. welltchemicals.com [welltchemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]

- 7. CN102020562B - Synthesis method of antioxidant 1076 using solid base catalyst - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. prepchem.com [prepchem.com]

- 11. SU1553010A3 - Method of producing octadecyl-3-(3,5-di-tert-butyl-4-hydrohyphenyl)propionate - Google Patents [patents.google.com]

- 12. polivinilplastik.com [polivinilplastik.com]

- 13. オクタデシル 3-(3,5-ジ-tert-ブチル-4-ヒドロキシフェニル)プロピオナート certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 14. CN108358781B - 1076 synthesis technology of antioxidant - Google Patents [patents.google.com]

Molecular weight and formula of Irganox 1076

An In-Depth Technical Guide to Irganox 1076: Molecular Properties, Mechanism, and Analysis

Introduction

Irganox 1076, chemically known as Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, is a high-performance primary antioxidant widely utilized across the polymer, adhesives, and coatings industries.[1][2][3] As a sterically hindered phenolic antioxidant, it plays a critical role in protecting organic substrates from thermo-oxidative degradation during processing and end-use, thereby extending the material's lifespan and preserving its physical properties.[4][5] This guide provides a detailed examination of its fundamental chemical properties, mechanism of action, and relevant analytical protocols for researchers and development professionals.

Core Chemical Identity

Accurate identification of a compound is foundational to its application in research and development. Irganox 1076 is identified by its specific molecular formula, weight, and internationally recognized registry number.

Molecular Formula and Weight

The chemical formula for Irganox 1076 is C₃₅H₆₂O₃ .[6][7][8][9] Based on this composition, its molecular weight is approximately 530.9 g/mol .[1][6][8][10] The structure consists of a long C18 alkyl chain (octadecyl group) ester-linked to a propionate group, which in turn is attached to a 3,5-di-tert-butyl-4-hydroxyphenyl moiety. This long alkyl chain enhances its compatibility with and reduces its volatility within non-polar polymer matrices.[11]

Chemical Nomenclature and Identifiers

While "Irganox 1076" is a common trade name, the compound is systematically named Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate .[1][12] For unambiguous identification in scientific literature and databases, the Chemical Abstracts Service (CAS) number is essential.

| Identifier | Value | Source(s) |

| Chemical Name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | [1][12][13] |

| Molecular Formula | C₃₅H₆₂O₃ | [6][7][9] |

| Molecular Weight | ~530.9 g/mol | [1][8][9] |

| CAS Number | 2082-79-3 | [1][6][14] |

| Synonyms | Antioxidant 1076, Stearyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | [7][8][11][13] |

graph "Chemical_Structure_of_Irganox_1076" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];// Define nodes for the structure// Phenolic Ring C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,1.732!"]; C3 [label="C", pos="2.5,1.732!"]; C4 [label="C", pos="3.5,0!"]; C5 [label="C", pos="2.5,-1.732!"]; C6 [label="C", pos="1,-1.732!"]; OH [label="OH", pos="4.5,0!"];

// Tert-butyl groups tBu1_C [label="C", pos="0,3.464!"]; tBu1_CH3_1 [label="CH₃", pos="-1,4.464!"]; tBu1_CH3_2 [label="CH₃", pos="0,4.464!"]; tBu1_CH3_3 [label="CH₃", pos="1,4.464!"]; tBu2_C [label="C", pos="0,-3.464!"]; tBu2_CH3_1 [label="CH₃", pos="-1,-4.464!"]; tBu2_CH3_2 [label="CH₃", pos="0,-4.464!"]; tBu2_CH3_3 [label="CH₃", pos="1,-4.464!"];

// Propionate chain Prop_C1 [label="CH₂", pos="-1.5,0!"]; Prop_C2 [label="CH₂", pos="-3,0!"]; Prop_C3 [label="C", pos="-4.5,0!"]; Prop_O1 [label="O", pos="-5,1!"]; Prop_O2 [label="O", pos="-5.5,-1!"];

// Octadecyl chain Oct_Chain [label="—(CH₂)₁₇—CH₃", pos="-7,-1!"];

// Draw edges C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C4 -- OH; C2 -- tBu1_C; tBu1_C -- tBu1_CH3_1; tBu1_C -- tBu1_CH3_2; tBu1_C -- tBu1_CH3_3; C6 -- tBu2_C; tBu2_C -- tBu2_CH3_1; tBu2_C -- tBu2_CH3_2; tBu2_C -- tBu2_CH3_3; C1 -- Prop_C1; Prop_C1 -- Prop_C2; Prop_C2 -- Prop_C3; Prop_C3 -- Prop_O1 [label="="]; Prop_C3 -- Prop_O2; Prop_O2 -- Oct_Chain; }

Caption: 2D representation of the Irganox 1076 molecule.

Mechanism of Action: Radical Scavenging

The efficacy of Irganox 1076 stems from its function as a primary antioxidant. Organic materials, particularly polymers, degrade via free-radical chain reactions initiated by heat, light, or mechanical stress.[15] Irganox 1076 interrupts this destructive cycle.

Causality of Action:

-

Initiation: A polymer chain (P-H) exposed to an initiator forms a highly reactive alkyl radical (P•).

-

Propagation: This alkyl radical reacts with oxygen to form a peroxy radical (P-OO•), which then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (P-OOH) and another alkyl radical (P•), propagating the degradation.

-

Intervention: The phenolic hydroxyl group on Irganox 1076 donates its labile hydrogen atom to the peroxy radical (P-OO•).[16] This neutralizes the radical, converting it into a stable hydroperoxide (P-OOH) and terminating the chain reaction.[4][16]

-

Stabilization: The resulting Irganox 1076 radical is resonance-stabilized by the aromatic ring. Furthermore, the two bulky tert-butyl groups provide steric hindrance, which shields the radical center, preventing it from initiating new degradation chains and making it a highly effective stabilizer.[1][16]

Caption: Radical scavenging mechanism of Irganox 1076.

Applications and Recommended Use

Irganox 1076 is valued for its low volatility, excellent color retention, and high resistance to extraction.[1][3] It is approved in many countries for use in food contact applications, further broadening its utility.[3][17]

-

Polymers: It is widely applied in polyolefins (polyethylene, polypropylene), styrenic polymers, engineering plastics, and elastomers.[1][2][10] Recommended concentration levels typically range from 0.05% to 0.4%, depending on the substrate and the thermal stability requirements of the application.[1][2]

-

Adhesives and Sealants: In hot-melt adhesives and tackifier resins, concentrations can range from 0.1% to 1.0%.[1]

-

Coatings and Inks: It serves as a stabilizer in solvent-based coatings and other organic systems.[2]

For enhanced performance, Irganox 1076 is often used in synergistic blends with other additives, such as secondary antioxidants (e.g., phosphites like Irgafos 168) and light stabilizers.[1][18]

Experimental Protocol: Quantitative Analysis via FTIR

For quality control and research, it is often necessary to determine the concentration of Irganox 1076 within a polymer matrix. Fourier Transform Infrared Spectroscopy (FTIR) provides a rapid and reliable method for this purpose.[15] The methodology leverages the unique carbonyl (C=O) stretching vibration of the ester group in Irganox 1076.

Objective: To quantify the concentration of Irganox 1076 in a polyethylene (PE) sample.

Principle: The carbonyl group of Irganox 1076 exhibits a characteristic absorption peak around 1738 cm⁻¹.[15] The intensity of this peak is proportional to the concentration of the antioxidant, following the Beer-Lambert law.

Methodology:

-

Preparation of Standards: a. Prepare a series of PE standards with known concentrations of Irganox 1076 (e.g., 0.05%, 0.1%, 0.2%, 0.4% by weight). b. This is typically achieved by melt-blending the components in a controlled extruder or mixer. c. Press each standard into a thin film of uniform and known thickness (e.g., 100-200 µm) using a hydraulic press at a suitable temperature (e.g., 160-180°C).

-

Sample Preparation: a. Press the unknown PE sample into a film of the same thickness as the standards to ensure consistency.

-

FTIR Analysis: a. Record the infrared spectrum of each standard film and the unknown sample film using an FTIR spectrometer, typically in transmission mode. b. Set the spectral range from 4000 to 400 cm⁻¹.

-

Data Processing and Calibration: a. For each spectrum, identify the absorption peak at approximately 1738 cm⁻¹. b. Measure the absorbance (height or area) of this peak. c. Plot a calibration curve of peak absorbance versus the known concentration of Irganox 1076 for the standard samples. The relationship should be linear.[15]

-

Quantification of Unknown Sample: a. Measure the absorbance of the 1738 cm⁻¹ peak for the unknown sample. b. Use the linear regression equation from the calibration curve to calculate the concentration of Irganox 1076 in the unknown sample.

Caption: Workflow for quantitative analysis of Irganox 1076.

Physical and Chemical Properties

A summary of key physical and chemical properties is crucial for handling, processing, and formulation development.

| Property | Value | Source(s) |

| Appearance | White, free-flowing granules or powder | [1][13] |

| Melting Range | 50 – 55 °C | [1][13] |

| Flash Point | 273 °C | [1][10] |

| Volatility (TGA, 1% wt loss) | 230 °C | [1][2] |

| Water Solubility (20 °C) | < 0.01 g / 100 g (practically insoluble) | [1][10] |

| Solubility in Solvents ( g/100g at 20°C) | - Acetone: 19- Chloroform: 57- Ethanol: 1.5- n-Hexane: 32- Toluene: 50 | [1][10] |

Conclusion

Irganox 1076 is a cornerstone antioxidant in the stabilization of organic materials due to its highly effective radical-scavenging mechanism, excellent compatibility, and low volatility. A thorough understanding of its molecular weight, chemical formula, and physical properties is fundamental for its correct application. The analytical methods, such as the FTIR protocol detailed herein, provide researchers and quality control professionals with a robust tool for verifying its concentration in finished products, ensuring optimal performance and material longevity.

References

- BASF SE. (2010). Irganox® 1076.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131711658, TNPP Irganox 1076. PubChem.

- Alfa Chemistry. (n.d.). CAS 2082-79-3 Irganox 1076.

- CymitQuimica. (n.d.). Irganox 1076.

- LookChem. (n.d.). Cas 2082-79-3, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- National Center for Biotechnology Information. (n.d.).

- BASF. (2019). Irganox® 1076.

- Wellt Chemicals. (2024). Irganox 1076 Antioxidant: Your Complete Guide in 2024.

- SpecialChem. (2024). Irganox® 1076 (Antioxidant) by BASF.

- Santa Cruz Biotechnology, Inc. (n.d.). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- SpecialChem. (2023). Irganox® 1076 - BASF.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19979679, Octadecyl 3-(3-Tert-Butyl-4-Hydroxyphenyl)

- ChemicalBook. (n.d.).

- Baoxu Chemical. (n.d.). ANTIOXIDANT 1076 / IRGANOX 1076.

- CymitQuimica. (n.d.). CAS 2082-79-3: Antioxidant 1076.

- U.S. Food and Drug Administration. (n.d.). Inventory of Food Contact Substances Listed in 21 CFR.

- Martin, C., et al. (2023). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Polymers (Basel).

- European Chemicals Agency. (n.d.). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- Wikipedia. (n.d.). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- Echemi. (n.d.). Octadecyl3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- BASF. (n.d.). IRGANOX® 1076.

- Zhang, L., et al. (2018). Rapid Determination of Antioxidant Irganox 1076 in Polyethylene.

- Oums. (2024). Antioxidant 1076: Elevate Your Products with Superior Stability and Brilliance.

Sources

- 1. santplas.com [santplas.com]

- 2. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 3. specialchem.com [specialchem.com]

- 4. welltchemicals.com [welltchemicals.com]

- 5. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. Irganox 1076 | CymitQuimica [cymitquimica.com]

- 8. Octadecyl DI-tert-butyl-4-hydroxyhydrocinnamate | C35H62O3 | CID 16386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. additivesforpolymer.com [additivesforpolymer.com]

- 11. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia [en.wikipedia.org]

- 12. Registration Dossier - ECHA [echa.europa.eu]

- 13. lookchem.com [lookchem.com]

- 14. 2082-79-3 | CAS DataBase [m.chemicalbook.com]

- 15. matec-conferences.org [matec-conferences.org]

- 16. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]

- 18. specialchem.com [specialchem.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Antioxidant 1076

Abstract

This technical guide provides a comprehensive analysis of the essential spectroscopic techniques used for the structural verification and quality control of Antioxidant 1076 (also known as Irganox® 1076 or Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate). Intended for researchers, analytical scientists, and formulation experts, this document details field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Beyond presenting reference data, this guide emphasizes the causal reasoning behind methodological choices and offers an integrated workflow for unambiguous compound identification, aligning with the principles of scientific expertise and trustworthiness.

Introduction: The Role and Structure of Antioxidant 1076

Antioxidant 1076 is a high-molecular-weight, sterically hindered phenolic antioxidant.[1][2] Its molecular structure, featuring a bulky tert-butyl-substituted phenol head and a long octadecyl tail, makes it highly effective at preventing thermo-oxidative degradation in a wide range of organic substrates, including plastics, elastomers, and adhesives.[1][2] The long alkyl chain ensures low volatility and high compatibility within polymer matrices, making it a stabilizer of choice for high-temperature processing applications.[1]

Given its critical function in preserving material integrity, rigorous and unambiguous identification of Antioxidant 1076 in raw materials and finished products is paramount. Spectroscopic methods provide the necessary tools for this, offering a detailed fingerprint of the molecule's structure and functional groups. This guide establishes the foundational datasets and methodologies for achieving this with confidence.

Figure 1: Chemical Structure of Antioxidant 1076 Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, C₃₅H₆₂O₃, MW: 530.86 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information on the chemical environment, connectivity, and relative abundance of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Expertise in Action: Experimental Protocol Design

The choice of solvent and sample concentration is critical for acquiring high-quality NMR data.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for Antioxidant 1076. Its moderate polarity effectively dissolves the molecule, and its residual proton signal at ~7.26 ppm provides a reliable internal reference without interfering with key analyte signals.[3]

-

Concentration: For ¹H NMR, a concentration of 5-15 mg in 0.6-0.7 mL of solvent provides an excellent signal-to-noise ratio in a short acquisition time. For the less sensitive ¹³C nucleus, a more concentrated sample (20-50 mg) is recommended to achieve adequate signal intensity within a reasonable timeframe.

Standard Protocol: ¹H & ¹³C NMR Sample Preparation

-

Weighing: Accurately weigh 10-20 mg (for ¹H) or 30-50 mg (for ¹³C) of the Antioxidant 1076 sample into a clean, dry glass vial.

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. Gently swirl the vial to ensure the sample is fully dissolved.

-

Filtration: Prepare a filter pipette by tightly packing a small piece of glass wool or cotton into a Pasteur pipette. Transfer the sample solution through the filter into a clean, 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade spectral resolution by disrupting the magnetic field homogeneity.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. The final sample height in the tube should be at least 4.5 cm to ensure it is properly positioned within the instrument's detection coil.

Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum of Antioxidant 1076 provides a clear and diagnostic fingerprint. Each signal corresponds to a unique set of protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Antioxidant 1076 (400 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| A | ~7.00 | Singlet | 2H | Ar-H (Aromatic protons) |

| B | ~5.07 | Singlet | 1H | Ar-OH (Phenolic proton) |

| C | ~4.07 | Triplet | 2H | -O-CH₂ - (Ester alkyl chain) |

| D | ~2.87 | Triplet | 2H | Ar-CH₂ - (Propanoate chain) |

| E | ~2.60 | Triplet | 2H | -CH₂ -C=O (Propanoate chain) |

| F | ~1.61 | Multiplet | 2H | -O-CH₂-CH₂ - |

| G | ~1.43 | Singlet | 18H | -C(CH₃ )₃ (tert-Butyl protons) |

| K | ~1.26 | Multiplet | ~30H | -(CH₂ )n- (Bulk octadecyl chain) |

| L | ~0.88 | Triplet | 3H | -CH₃ (Terminal methyl) |

Data sourced from ChemicalBook.[3]

Data Interpretation: ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Antioxidant 1076 (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~172.5 | C =O (Ester carbonyl) |

| ~152.2 | Ar-C -OH (Phenolic carbon) |

| ~135.8 | Ar-C -C(CH₃)₃ |

| ~127.9 | Ar-C -CH₂ |

| ~125.1 | Ar-C H |

| ~64.4 | -O-C H₂- |

| ~35.9 | Ar-C H₂- |

| ~34.4 | C (CH₃)₃ (Quaternary tert-butyl) |

| ~31.9 | -C H₂- (Alkyl chain, specific shifts vary) |

| ~30.3 | -C (CH₃)₃ |

| ~29.7 | -C H₂- (Bulk alkyl chain) |

| ~29.3 | -C H₂- (Bulk alkyl chain) |

| ~28.7 | -C H₂- (Bulk alkyl chain) |

| ~25.9 | -C H₂- (Bulk alkyl chain) |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -C H₃ (Terminal methyl) |

Assignments based on typical chemical shift ranges and data from chemical databases.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. For Antioxidant 1076, it quickly confirms the presence of the phenolic hydroxyl, ester carbonyl, and extensive aliphatic chains.

Expertise in Action: The Power of ATR

While traditional methods like KBr pellets are effective, modern Attenuated Total Reflectance (ATR) is the preferred technique. It requires virtually no sample preparation—the solid powder can be analyzed directly—and provides high-quality, reproducible spectra in under a minute. This makes it ideal for rapid quality control and material identification.

Standard Protocol: ATR-FTIR Analysis

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.

-

Sample Application: Place a small amount of Antioxidant 1076 powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.

Data Interpretation: Characteristic Absorption Bands

The FTIR spectrum of Antioxidant 1076 is dominated by a few key, high-intensity peaks that serve as a unique identifier.

Table 3: FTIR Spectroscopic Data for Antioxidant 1076

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3640 | O-H Stretch | Sterically Hindered Phenol | Sharp, Medium |

| 2914 - 2848 | C-H Stretch | -CH₃, -CH₂- (Alkyl) | Strong |

| 1738 | C=O Stretch | Ester Carbonyl | Very Strong |

| 1460 - 1360 | C-H Bending | Alkyl & Aromatic | Medium |

| ~1230 | C-O Stretch | Ester / Phenol | Medium |

Data sourced from multiple references.[3][6][7] The O-H stretch in a sterically hindered phenol is notably sharper and at a higher wavenumber than in non-hindered phenols (which are typically broad and centered around 3300-3500 cm⁻¹) due to reduced intermolecular hydrogen bonding.[8][9]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two essential pieces of information: the precise molecular weight of the compound and structural clues derived from its fragmentation pattern.

Expertise in Action: Ionization Technique Selection

Antioxidant 1076 is a relatively non-polar, thermally labile molecule. Therefore, "soft" ionization techniques are required.

-

Electrospray Ionization (ESI): While direct protonation ([M+H]⁺) is inefficient for this molecule, ESI readily forms cation adducts. It is common to observe the ammoniated adduct ([M+NH₄]⁺) at m/z 548 or the sodiated adduct ([M+Na]⁺) at m/z 553, which are both excellent indicators of the molecular weight.

-

Atmospheric Pressure Chemical Ionization (APCI): This is another suitable technique, particularly effective in negative ion mode, where it can produce the deprotonated molecule ([M-H]⁻) at m/z 529.[8]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): This technique is also highly effective and can detect both the molecular ion radical (M⁺˙) at m/z 530 and adducts like [M+Na]⁺.[3]

Standard Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of Antioxidant 1076 (e.g., 0.1 mg/mL) in a suitable solvent like methanol or a methanol/chloroform mixture.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe all potential ionic species. The mass range should be set to scan beyond the expected molecular weight (e.g., 100-800 m/z).

Data Interpretation: Key Mass-to-Charge Ratios (m/z)

The mass spectrum provides clear evidence for the identity and structure of Antioxidant 1076.

Table 4: Mass Spectrometry Data for Antioxidant 1076

| m/z Value | Ion Species | Interpretation |

|---|---|---|

| 548 | [M+NH₄]⁺ | Molecular ion (ammoniated adduct) |

| 553 | [M+Na]⁺ | Molecular ion (sodiated adduct) |

| 530 | [M]⁺˙ | Molecular ion radical |